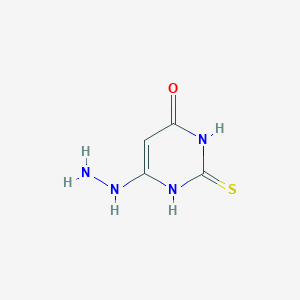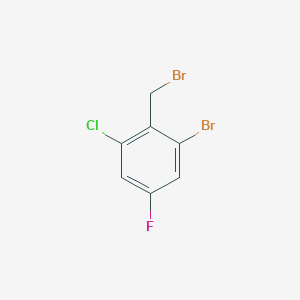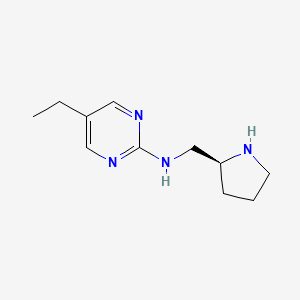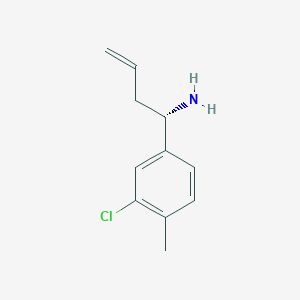
Ethyl4-bromo-6-iodoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-6-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique bromine and iodine substitutions, offers interesting properties for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with ethyl acetoacetate, followed by halogenation reactions to introduce the bromine and iodine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-bromo-6-iodoquinoline-2-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-6-iodoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are typical for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-6-iodoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-6-iodoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine substitutions can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-bromo-6-chloroquinoline-2-carboxylate
- Ethyl 4-bromo-6-fluoroquinoline-2-carboxylate
- Ethyl 4-bromo-6-methylquinoline-2-carboxylate
Uniqueness
Ethyl 4-bromo-6-iodoquinoline-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H9BrINO2 |
|---|---|
Molekulargewicht |
406.01 g/mol |
IUPAC-Name |
ethyl 4-bromo-6-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UYSRRXYEFUUWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)I)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)



![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)


![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)


![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)



